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Comparative Efficacy of ACE Inhibitors

The table below summarizes key efficacy and safety findings for enalapril and other common ACE

inhibitors from a network meta-analysis and direct comparison studies [1].

ACE
Inhibitor

Antihypertensive Efficacy & Key Outcomes Safety & Tolerability Notes

Enalapril Effective in reducing SBP (SMD: -0.6 vs. placebo);

ranked best for improving ejection fraction and
stroke volume [1]. Shows superior improvement in

endothelial function (FMD) vs. lisinopril [2].

Higher incidence of cough and

GI discomfort vs. placebo;
associated with greater

deterioration in renal function [1].

Lisinopril Associated with highest rate of all-cause mortality

vs. placebo and ramipril [1]. Less effective at
lowering SBP/DBP; did not improve endothelial

function (FMD) in one study [1] [2].

Similar adverse event profile to

enalapril in heart failure; may
have negative effects on certain

cognitive functions [3].

Ramipril Associated with the lowest incidence of all-cause

mortality [1]. Similar BP-lowering effect to enalapril
in essential hypertension [4].

Appears to be as well-tolerated

as enalapril [4].
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ACE
Inhibitor

Antihypertensive Efficacy & Key Outcomes Safety & Tolerability Notes

Trandolapril Ranked first in reducing both systolic and diastolic

blood pressure [1].

Safety profile not specifically

highlighted in the available data.

Captopril Efficacy data not prominent in the results. Associated with a higher

incidence of cough compared to
placebo [1].

Detailed Experimental Data and Protocols

The comparative conclusions are drawn from various clinical trial designs. Key methodologies are outlined

below:

Network Meta-Analysis Protocol: A 2016 network meta-analysis compared ACE inhibitors for heart

failure [1].

Data Sources: Searched PubMed, Embase, CENTRAL, and Medline up to November 2014.

Study Selection: Included 29 RCTs involving patients with chronic heart failure (NYHA class II
or III). Excluded patients with chronic kidney disease or acute myocardial infarction.

Outcomes Measured: All-cause mortality, cough, changes in systolic blood pressure (SBP),
ejection fraction, and stroke volume.

Statistical Analysis: Performed traditional pairwise meta-analyses and Bayesian network
meta-analysis using WinBUGS. Treatments were ranked using the surface under the

cumulative ranking curve (SUCRA).

Crossover Trial with Ambulatory Blood Pressure Monitoring (ABPM): A 1999 crossover study

compared the duration of action of lisinopril and enalapril [5].

Design: Outpatients with essential hypertension were treated with once-daily enalapril or

lisinopril in a crossover design.
Dosing: Drug dose was titrated, and a thiazide diuretic could be added to reach a target office

BP.
Primary Measurement: 24-hour ambulatory blood pressure monitoring (ABPM) was used. The

trough-to-peak ratio (a measure of how well BP is controlled at the end of the dosing interval)
was calculated after Fourier analysis of ABPM data.
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Findings: Lisinopril-based therapy had a significantly higher median trough-to-peak ratio (0.65)

than enalapril-based therapy (0.48), indicating a longer duration of action [5].

Prospective Study on Endothelial Function: A 2023 prospective study investigated the differential

effects of lipophilicity using enalapril (lipophilic) and lisinopril (hydrophilic) [2].

Participants: Newly diagnosed, untreated hypertensive patients were assigned to either
enalapril or lisinopril.

Measurements:
Endothelial Function: Measured by Flow-Mediated Dilation (FMD) of the brachial artery

using ultrasound.
Blood Pressure: Assessed via 24-hour ambulatory blood pressure monitoring (ABPM).

Arterial Stiffness: Measured using arteriography (augmentation index and pulse wave
velocity).

Findings: After at least 30 days of treatment, enalapril significantly improved FMD, while
lisinopril did not, despite similar BP reduction [2].

Pharmacological Differences and Mechanisms

The efficacy differences between ACE inhibitors can be partly explained by their distinct pharmacological

properties, which influence their tissue penetration and duration of action.

Tissue Penetration & Site of Action

ACE Inhibitor Administration

Lisinopril
• Hydrophilic

• Low protein binding

Enalapril
• Lipophilic

• High protein binding

Circulating ACE
(Inhibited by serum albumin)

Limited access

Vascular Endothelium
(Primary site of action for BP control)

Better penetration

Superior improvement in
endothelial function (FMD)
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The diagram above illustrates how key pharmacological differences, particularly lipophilicity, influence the

drugs' effects. Circulating ACE is largely inhibited by serum albumin, making the vascular endothelium the

critical site of action [2]. Enalapril's lipophilicity allows it to penetrate tissues and the endothelium more

effectively, which is hypothesized to explain its superior ability to improve endothelial function (FMD)

compared to the hydrophilic lisinopril [2].

Key Insights for Research and Development

Consider Class Heterogeneity: While ACE inhibitors are often considered a class, significant

differences exist in pharmacokinetics, tissue penetration, and clinical outcomes. R&D programs
should not assume a uniform "class effect" [2].

Endpoint Selection Matters: The choice of primary endpoint (e.g., office BP vs. 24-hour ABPM vs.
endothelial function) can lead to different conclusions about which drug is "most effective." Lisinopril

showed a longer duration of action in one ABPM study [5], while enalapril was superior in improving
a vascular biomarker (FMD) in another [2].

Evaluate Beyond Blood Pressure: Enalapril's benefit on endothelial function, independent of its
BP-lowering effect, suggests that lipophilic ACE inhibitors may offer additional vascular protective

advantages. This could be a relevant factor in drug development for cardiovascular risk reduction [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [enalapril antihypertensive efficacy other ACE inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:
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inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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